Methyl 2-selenocyanatobenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-selenocyanatobenzoate can be synthesized through the reaction of methyl 2-aminobenzoate with triselenium dicyanide, which is prepared in situ from malononitrile and selenium dioxide . The reaction typically involves solubilizing methyl 2-amino-5-selenocyanatobenzoate in hydrochloric acid, cooling the solution, and then adding sodium nitrite while maintaining a low temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory procedures with potential scaling adjustments to accommodate larger production volumes.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-selenocyanatobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or other selenium-containing oxidation products.
Reduction: Reduction reactions can convert the selenocyanate group to selenol or other reduced forms.
Substitution: The selenocyanate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction can produce selenols.
Scientific Research Applications
Chemistry: The compound is used as a precursor for synthesizing other organoselenium compounds.
Medicine: The compound exhibits anticancer properties, particularly against liver and breast carcinomas.
Mechanism of Action
The mechanism by which methyl 2-selenocyanatobenzoate exerts its effects involves several molecular targets and pathways:
Antimicrobial Activity: The compound disrupts microbial cell membranes and interferes with essential cellular processes.
Anticancer Activity: It induces apoptosis in cancer cells by generating reactive oxygen species and activating apoptotic pathways.
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage.
Comparison with Similar Compounds
Methyl 2-amino-5-(methylselanyl) benzoate: This compound shows similar antimicrobial and anticancer activities.
Dimethyl 5,5′-diselanediylbis(2-aminobenzoate): Exhibits promising antioxidant activities.
Uniqueness: Methyl 2-selenocyanatobenzoate stands out due to its unique combination of antimicrobial, anticancer, and antioxidant properties
Properties
CAS No. |
78377-05-6 |
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Molecular Formula |
C9H7NO2Se |
Molecular Weight |
240.13 g/mol |
IUPAC Name |
methyl 2-selenocyanatobenzoate |
InChI |
InChI=1S/C9H7NO2Se/c1-12-9(11)7-4-2-3-5-8(7)13-6-10/h2-5H,1H3 |
InChI Key |
XMFSUMXLLZBTGO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1[Se]C#N |
Origin of Product |
United States |
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